1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The isothiazolidine ring in this compound is likely substituted with two oxygen atoms, forming a 1,1-dioxide group .
科学的研究の応用
Synthesis and Antibacterial Activity
Research has explored the synthesis of derivatives related to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea, demonstrating their potential as antibacterial agents. A study by Jang et al. (2004) investigated a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with varied N-substituents, including thioamide and thiourea, evaluating their in vitro activities against resistant Gram-positive strains such as MRSA and VRE. The compounds exhibited potent antibacterial properties, although their in vivo activity was less pronounced compared to linezolid, a known antibiotic (Jang et al., 2004).
Antioxidant, Antimicrobial, and Cytotoxic Activities
The chemical structure of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea and its derivatives has been linked to various biological activities, including antioxidant, antimicrobial, antimycobacterial, and cytotoxic effects. Saundane and Walmik (2013) synthesized compounds linking the thiazolidinone moiety to an indole nucleus, which showed promising activity across these biological categories. Some compounds displayed excellent activity, highlighting the potential for the development of new therapeutic agents (Saundane & Walmik, 2013).
Protein Kinase Inhibitors
Another significant application is the development of protein kinase inhibitors. Chekanov et al. (2014) described the synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives as inhibitors of human protein kinase CK2. The study led to the identification of potent inhibitors, offering insights into the design of new therapeutic compounds for diseases where CK2 plays a regulatory role (Chekanov et al., 2014).
特性
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(17-13-6-2-1-3-7-13)18-14-8-4-9-15(12-14)19-10-5-11-23(19,21)22/h1-4,6-9,12H,5,10-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICZZBYHBAHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。